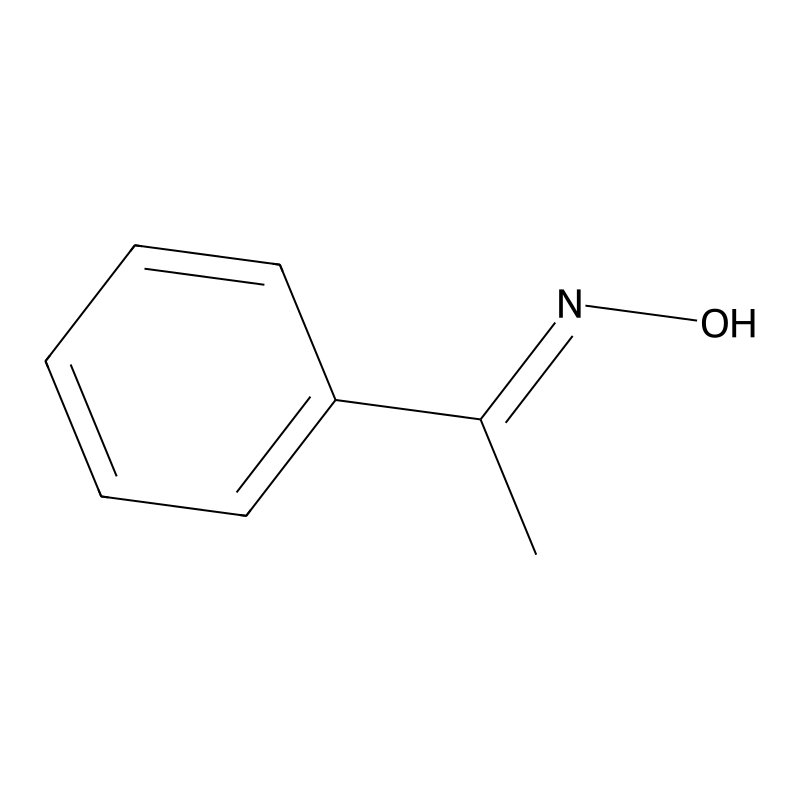

Acetophenone oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand in Transition Metal Complex Catalysis:

Acetophenone oxime acts as a ligand, forming bonds with transition metals, in complex catalyst systems. These complexes are used in various organic reactions, including:

- Hydroformylation: The addition of an aldehyde group (CHO) to an alkene (C=C)

- Epoxidation: The conversion of alkenes to epoxides (cyclic ethers)

- Hydrogenation: The addition of hydrogen (H2) to an alkene or alkyne (C=C or C≡C)

The specific properties of the acetophenone oxime ligand, such as its steric hindrance and electronic character, can influence the activity and selectivity of the catalyst.

Potential for Developing Biologically Active Compounds:

Research suggests that acetophenone oxime derivatives, particularly oxime esters, might possess various biological activities:

- Antitumor activity: Studies indicate that some oxime esters exhibit antitumor properties, potentially offering new avenues for cancer treatment .

- Herbicidal activity: Certain oxime derivatives demonstrate herbicidal properties, potentially leading to the development of new weed control agents .

- DNA cleavage: Some studies explore the potential of oxime esters for cleaving DNA, which could have applications in various areas, including cancer research and gene editing .

Acetophenone oxime is an organic compound with the chemical formula C₈H₉NO. It consists of an acetophenone moiety with a hydroxylamine functional group attached, forming an oxime. This compound is characterized by its aromatic ring and a carbonyl group that is converted into an oxime through a reaction with hydroxylamine. Acetophenone oxime appears as a colorless to pale yellow liquid or solid, depending on its purity and specific form.

Acetophenone oxime itself does not possess a well-defined mechanism of action in biological systems. However, its derivatives can exhibit various functionalities depending on the attached groups. For instance, some acetophenone oxime derivatives have been studied for their potential anticholinesterase activity, which could be relevant in the treatment of Alzheimer's disease [].

- Beckmann Rearrangement: Acetophenone oxime can undergo Beckmann rearrangement to yield amides. This reaction typically requires acidic conditions and can be catalyzed by various acids, including trifluoroacetic acid. The rearrangement proceeds through a multistep pathway involving the formation of an intermediate that rearranges to form the corresponding amide .

- Nucleophilic Reactions: The compound can also participate in nucleophilic substitution reactions, particularly when reacted with halogenated compounds. For instance, α-bromoacetophenone oxime can engage in nucleophilic reactions that yield various derivatives .

- C–H Activation: Recent studies have shown that acetophenone oxime ethers can undergo C–H activation reactions, leading to complex cyclic structures through rhodium(III)-catalyzed annulation processes .

The synthesis of acetophenone oxime typically involves the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide. The general procedure includes:

- Dissolving hydroxylamine hydrochloride and potassium hydroxide in water.

- Adding acetophenone to the solution while stirring.

- Refluxing the mixture until completion, followed by cooling and extraction of the product.

Alternative methods may involve variations in solvents or catalysts to optimize yield and purity .

Acetophenone oxime has several applications:

- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Precursor for Nonsteroidal Anti-inflammatory Drugs: Its derivatives are utilized in the production of drugs with anti-inflammatory properties.

- Chemical Research: Acetophenone oxime is employed in studies exploring reaction mechanisms and catalysis due to its reactivity profile.

Research on interaction studies involving acetophenone oxime often focuses on its reactivity with other chemical species. For instance, studies have demonstrated how acetophenone oxime can interact with electrophiles in nucleophilic substitution reactions, leading to diverse product formations. Additionally, mechanistic studies on its rearrangement reactions provide insights into its behavior under various catalytic conditions .

Acetophenone oxime shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Acetophenone | C₈H₈O | Ketone functional group |

| Benzophenone | C₁₄H₁₀O | Contains two phenyl groups |

| 4-Hydroxyacetophenone | C₈H₉O₂ | Hydroxyl group at para position |

| 4-Methylacetophenone | C₉H₁₀O | Methyl substitution on aromatic ring |

| 4-Aminoacetophenone | C₉H₁₁N | Amino group substitution |

Acetophenone oxime's distinctive feature is its oxime functional group, which allows it to participate in specific reactions like Beckmann rearrangement that compounds without this functional group cannot undergo.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant